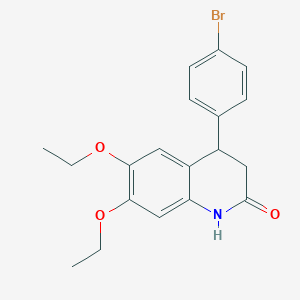
2-(4-phenyl-1-piperazinyl)-N-4-pyridinylacetamide
説明
2-(4-phenyl-1-piperazinyl)-N-4-pyridinylacetamide is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. It is commonly referred to as PPA or PAPP, and it has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.
作用機序
The mechanism of action of PPA is complex and involves the modulation of various neurotransmitter systems in the brain. It has been found to act as a potent antagonist of the 5-HT2A receptor, which is involved in the regulation of mood and emotion. It also exhibits activity at other neurotransmitter receptors, including the dopamine D2 receptor and the α1-adrenergic receptor.
Biochemical and Physiological Effects
PPA has been found to exhibit a range of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been found to modulate the activity of various ion channels, including the NMDA receptor, which is involved in learning and memory.
実験室実験の利点と制限
PPA has several advantages for use in laboratory experiments. It is a well-characterized compound with a high level of purity, making it easy to work with. It also exhibits potent activity against a range of biological targets, making it a versatile tool for studying various physiological and biochemical processes.
However, there are also some limitations to the use of PPA in laboratory experiments. It has been found to exhibit some toxicity in animal models, particularly at high doses. It also has limited solubility in water, which may make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on PPA. One area of interest is the development of new drugs based on the structure of PPA. Researchers are exploring the use of PPA derivatives as potential treatments for a range of medical conditions.
Another area of interest is the elucidation of the precise mechanism of action of PPA. Researchers are working to better understand how PPA modulates neurotransmitter systems in the brain and how this contributes to its physiological effects.
Finally, there is interest in exploring the potential use of PPA as a research tool for studying various physiological and biochemical processes. Its potent activity against a range of biological targets makes it a versatile tool for studying various aspects of brain function and disease.
科学的研究の応用
PPA has been extensively studied for its potential use in the treatment of various medical conditions. It has been found to exhibit potent activity against a range of biological targets, including neurotransmitter receptors, ion channels, and enzymes. This makes it a promising candidate for the development of new drugs for the treatment of conditions such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(19-15-6-8-18-9-7-15)14-20-10-12-21(13-11-20)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJISHEZWTJQLJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=NC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200235 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-phenyl-1-piperazinyl)-N-4-pyridinylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-hydroxyethyl)acetamide](/img/structure/B4775244.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4775257.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3-isopropoxybenzamide](/img/structure/B4775258.png)
![6-methyl-N-[3-(4-morpholinyl)propyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4775263.png)

![2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B4775279.png)
![3-benzyl-2-[(4-chlorobenzyl)thio]-7-isopropyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4775286.png)
![N-[4-(aminosulfonyl)phenyl]-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B4775289.png)
![N-cyclopropyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4775297.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4775304.png)
![methyl 3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4775311.png)
![methyl 2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4775322.png)